molecular formula C18H10Cl2N2O2 B3646453 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one CAS No. 62820-56-8

3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

Cat. No.: B3646453
CAS No.: 62820-56-8
M. Wt: 357.2 g/mol
InChI Key: UTTHJZUMNRHBAO-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and furan-2-carboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate.

    Cyclization: The intermediate is then cyclized under basic conditions, often using sodium hydroxide (NaOH), to form the quinazolinone core.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one depends on its specific application:

    Anti-cancer: May inhibit specific enzymes or signaling pathways involved in cell proliferation.

    Anti-inflammatory: May modulate the activity of inflammatory mediators or receptors.

    Antimicrobial: May disrupt microbial cell membranes or inhibit essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)quinazolin-4(3H)-one: Lacks the furan ring, which may affect its biological activity.

    3-(2,4-dichlorophenyl)-2-(thiophen-2-yl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological properties.

Uniqueness

3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the furan ring and the quinazolinone core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2/c19-11-7-8-15(13(20)10-11)22-17(16-6-3-9-24-16)21-14-5-2-1-4-12(14)18(22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTHJZUMNRHBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361712
Record name 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-2-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62820-56-8
Record name 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-2-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
Reactant of Route 2
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
Reactant of Route 3
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
Reactant of Route 4
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
Reactant of Route 5
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
Reactant of Route 6
3-(2,4-dichlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

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